DMU2139

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

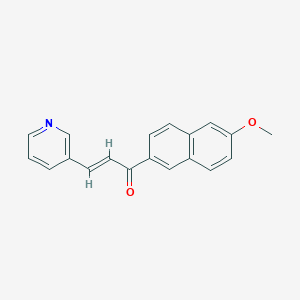

(E)-1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDPEUALCUWORP-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on DMU2139

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific and technical literature, it has been determined that there is no identifiable molecule, compound, or therapeutic agent designated as DMU2139 . The search did not yield any specific data related to its mechanism of action, chemical structure, or any associated preclinical or clinical research.

The term "this compound" does not correspond to any known entry in established chemical, biological, or clinical trial databases. While the initial request was for an in-depth technical guide on this topic, the absence of any foundational information makes it impossible to generate a scientifically accurate and verifiable document.

The field of drug discovery and development is vast and dynamic, with new entities constantly being investigated.[1][2] The process from initial discovery to clinical application is a rigorous one, involving extensive preclinical and clinical research to establish safety and efficacy.[2] This journey is often documented through publications, patents, and clinical trial registrations.

It is possible that "this compound" could be an internal project code, a very early-stage compound not yet in the public domain, or a misinterpretation of another designation. Without further context or clarifying information, a detailed technical guide cannot be constructed.

For professionals engaged in drug development, resources from regulatory bodies like the FDA provide extensive guidance on the processes and methodologies for bringing new therapies to light.[3] Furthermore, model-informed drug development (MIDD) is an increasingly critical component in optimizing this process.[4][5]

We are committed to providing accurate and well-grounded scientific information. Should "this compound" emerge as a publicly documented entity in the future, we will endeavor to provide the in-depth technical guide that was originally requested. Until then, we encourage focusing on known and verifiable therapeutic agents and development pathways.

References

An In-Depth Technical Guide to DMU2139: A Potent and Selective CYP1B1 Inhibitor for Overcoming Cisplatin Resistance

Introduction

The landscape of cancer therapy is in a perpetual state of evolution, with a significant focus on overcoming the mechanisms of drug resistance that curtail the efficacy of established chemotherapeutic agents. One such mechanism involves the metabolic activity of cytochrome P450 (CYP) enzymes, which can alter the pharmacology of anticancer drugs. Among these, CYP1B1 has emerged as a crucial player, often overexpressed in a variety of tumors and implicated in the development of resistance to drugs such as cisplatin. This guide provides a comprehensive technical overview of DMU2139, a novel heterocyclic chalcone that has demonstrated remarkable potency and selectivity as a CYP1B1 inhibitor. We will delve into its chemical architecture, physicochemical properties, mechanism of action, and its potential as a co-therapeutic agent to resensitize resistant cancers to conventional chemotherapy.

Chemical Identity and Physicochemical Properties of this compound

This compound, scientifically known as 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one, is a small molecule inhibitor belonging to the chalcone family of compounds. Its chemical structure is characterized by a central α,β-unsaturated ketone moiety flanked by a methoxy-substituted naphthalene ring and a pyridine ring. This specific arrangement of aromatic systems is crucial for its biological activity.

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Formal Name | 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one | |

| CAS Number | 104890-70-2 | |

| Molecular Formula | C₁₉H₁₅NO₂ | |

| Formula Weight | 289.3 g/mol | |

| Purity | ≥98% | |

| Formulation | A solid | |

| Solubility | DMF: 10 mg/ml | |

| λmax | 232 nm | |

| SMILES | O=C(C1=CC=C2C=C(C=CC2=C1)OC)C=CC3=CN=CC=C3 | |

| InChI Key | MPDPEUALCUWORP-UHFFFAOYSA-N |

Mechanism of Action: Potent and Selective Inhibition of CYP1B1

The primary pharmacological action of this compound is its potent and highly selective inhibition of the cytochrome P450 isoform CYP1B1. This enzyme is a member of the CYP1 family, which is involved in the metabolism of a wide range of endogenous and xenobiotic compounds, including procarcinogens and chemotherapeutic drugs.[1][2]

Enzymatic Inhibition Profile

This compound exhibits a remarkable inhibitory potency against human CYP1B1, with a half-maximal inhibitory concentration (IC₅₀) of 0.009 µM (9 nM) in assays using yeast-derived microsomes.[1] Its selectivity is a key attribute, as it shows significantly lower activity against other major CYP isoforms, thereby minimizing the potential for off-target effects and drug-drug interactions. The selectivity profile of this compound is summarized in Table 2.

| CYP Isoform | IC₅₀ (µM) | Selectivity (fold vs. CYP1B1) | Source |

| CYP1B1 | 0.009 | - | [1] |

| CYP1A1 | 0.795 | 88.3 | |

| CYP1A2 | 1.2 | 133.3 | |

| CYP3A4 | 10.6 | 1177.8 | |

| CYP2D6 | 5.0 | 555.6 |

The high selectivity of this compound for CYP1B1 over other CYP isoforms, particularly those in the CYP1A subfamily, is a critical feature for its therapeutic potential. This minimizes the risk of altering the metabolism of other drugs or endogenous compounds, a common concern with less selective CYP inhibitors.

Cellular Activity

The inhibitory activity of this compound is not limited to isolated enzyme systems. It effectively inhibits CYP1B1 within living cells, demonstrating good cell permeability. In studies with human HEK293 kidney cells engineered to overexpress CYP1B1, this compound potently inhibited the enzyme's activity.[1][2]

Therapeutic Application: Overcoming Cisplatin Resistance

A significant body of evidence suggests that the overexpression of CYP1B1 in cancer cells contributes to resistance to various chemotherapeutic agents, including the widely used platinum-based drug, cisplatin. CYP1B1 is thought to metabolize these drugs into less active forms, thereby reducing their cytotoxic effects.

This compound has been shown to effectively reverse this resistance mechanism. In preclinical studies, the co-administration of this compound with cisplatin in HEK293 cells overexpressing CYP1B1 resulted in a significant enhancement of cisplatin-induced cell death. This suggests that by inhibiting the metabolic activity of CYP1B1, this compound restores the sensitivity of cancer cells to cisplatin.

The proposed mechanism for this synergistic effect is illustrated in the following diagram:

Figure 1: Proposed mechanism of this compound in overcoming cisplatin resistance. This compound inhibits CYP1B1, preventing the metabolic inactivation of cisplatin and restoring its ability to induce DNA damage and subsequent apoptosis in cancer cells.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that would be employed in the characterization of this compound.

Synthesis of this compound

This compound is synthesized via a Claisen-Schmidt condensation reaction, a common method for preparing chalcones. The general workflow is as follows:

Figure 2: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of 6-methoxy-2-acetonaphthone and 3-pyridinecarboxaldehyde in a suitable solvent, such as ethanol.

-

Catalysis: Add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation: Precipitate the product by pouring the reaction mixture into cold water. Collect the solid product by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

CYP1B1 Inhibition Assay (In Vitro)

The inhibitory potency of this compound against CYP1B1 is determined using a fluorometric assay with recombinant human CYP1B1 enzyme.

Materials:

-

Recombinant human CYP1B1 (e.g., in microsomes)

-

Fluorogenic substrate (e.g., 7-ethoxyresorufin)

-

NADPH regenerating system

-

This compound

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in a suitable buffer.

-

Reaction Setup: In a 96-well plate, add the recombinant CYP1B1 enzyme, the NADPH regenerating system, and the various concentrations of this compound.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate, 7-ethoxyresorufin.

-

Data Acquisition: Monitor the increase in fluorescence over time, which corresponds to the formation of the fluorescent product, resorufin.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay for Cisplatin Co-treatment

To assess the ability of this compound to sensitize cancer cells to cisplatin, a cell viability assay, such as the MTS or MTT assay, is performed.

Materials:

-

CYP1B1-overexpressing cancer cell line (e.g., HEK293-CYP1B1)

-

Control cancer cell line (with low or no CYP1B1 expression)

-

Cisplatin

-

This compound

-

Cell culture medium and supplements

-

MTS or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of cisplatin, either alone or in combination with a fixed, non-toxic concentration of this compound. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the cisplatin concentration for both the single-agent and combination treatments. A leftward shift in the dose-response curve for the combination treatment indicates sensitization.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of adjuvant therapies to overcome cisplatin resistance in cancers that overexpress CYP1B1. Its high potency and selectivity make it an attractive candidate for further preclinical and clinical investigation. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in vivo, as well as its efficacy in animal models of cisplatin-resistant tumors. The detailed characterization of this compound and similar compounds will undoubtedly contribute to the development of more effective and personalized cancer treatments.

References

Elucidating the Mechanism of Action for Novel Chemical Entities: A Technical Guide for Drug Development Professionals

Introduction

The journey of a novel chemical entity from a preliminary "hit" to a viable drug candidate is a complex, multi-faceted process. A critical component of this journey is the in-depth characterization of its mechanism of action (MoA). A thorough understanding of how a compound exerts its effects at the molecular, cellular, and systemic levels is paramount for predicting its efficacy, understanding potential toxicities, and identifying patient populations most likely to respond. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of a novel compound, exemplified here as "DMU-2139". The principles and methodologies outlined herein are designed to be broadly applicable to a wide range of small molecules and therapeutic areas. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and the generation of self-validating data.

Part 1: Foundational Characterization and Target Identification

The initial phase of MoA studies focuses on identifying the direct molecular target(s) of the compound and characterizing the biophysical nature of their interaction. This foundational knowledge is the bedrock upon which all subsequent mechanistic understanding is built.

Target Identification Strategies

For a novel compound with an unknown MoA, a multi-pronged approach to target identification is recommended to increase the probability of success and to provide orthogonal validation.

Experimental Protocols:

-

Affinity-Based Methods:

-

Protocol 1: Affinity Chromatography-Mass Spectrometry.

-

Synthesize an analog of DMU-2139 with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the immobilized compound with cell lysate or tissue homogenate from a relevant biological system.

-

Wash extensively to remove non-specific binders.

-

Elute specifically bound proteins using a competing soluble DMU-2139 or by changing buffer conditions (e.g., pH, salt concentration).

-

Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

-

Genetic and Genomic Approaches:

-

Protocol 2: CRISPR-Cas9 Screening.

-

Perform a genome-wide CRISPR-Cas9 knockout or activation screen in a cell line that is sensitive to DMU-2139.

-

Treat the cell library with a sublethal concentration of DMU-2139.

-

Identify genes whose knockout or overexpression confers resistance or sensitization to the compound's effects. These genes may represent the direct target or key components of the downstream pathway.

-

-

-

Computational and In Silico Methods:

Data Presentation: Prioritizing Candidate Targets

| Method | Primary Output | Strengths | Limitations | Confidence Score (Example) |

| Affinity Chromatography-MS | List of interacting proteins | Identifies direct binders | Can have high false positives due to non-specific interactions | High |

| CRISPR Screening | List of genes affecting sensitivity | Functional validation of target relevance | May identify downstream effectors, not the direct target | Medium-High |

| In Silico Prediction | Ranked list of potential targets | Rapid and cost-effective | Predictive, requires experimental validation | Low-Medium |

Target Validation and Biophysical Characterization

Once a high-confidence candidate target is identified, it is crucial to validate the interaction and quantify its biophysical parameters.

Experimental Protocols:

-

Protocol 3: Surface Plasmon Resonance (SPR).

-

Immobilize the purified recombinant target protein on an SPR sensor chip.

-

Flow a series of concentrations of DMU-2139 over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the binding of the compound to the protein.

-

Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) to determine the binding affinity.

-

-

Protocol 4: Isothermal Titration Calorimetry (ITC).

-

Fill the sample cell with the purified target protein.

-

Titrate in a series of small aliquots of DMU-2139.

-

Measure the heat released or absorbed upon binding.

-

Determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

-

Data Presentation: Biophysical Parameters of DMU-2139 Binding

| Parameter | SPR | ITC | Interpretation |

| KD (nM) | 15 | 20 | High-affinity interaction |

| Stoichiometry (n) | N/A | 1.1 | Suggests a 1:1 binding ratio |

| ΔH (kcal/mol) | N/A | -8.5 | Enthalpically driven interaction |

| -TΔS (kcal/mol) | N/A | 2.1 | Entropically opposed interaction |

Part 2: Delineating the Downstream Signaling Pathway

With the direct target validated, the next step is to elucidate the downstream signaling cascade that is modulated by the compound-target interaction.

Mapping the Proximal Signaling Events

This involves investigating the immediate consequences of target engagement by DMU-2139. The specific experiments will be highly dependent on the nature of the identified target (e.g., kinase, GPCR, nuclear receptor).

Hypothetical Scenario: DMU-2139 targets a G-protein coupled receptor (GPCR).

Experimental Protocols:

-

Protocol 5: G-protein Activation Assay.

-

Use cell membranes expressing the target GPCR.

-

Incubate with DMU-2139 and [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Measure the incorporation of [35S]GTPγS into G-proteins as a measure of their activation.

-

-

Protocol 6: Second Messenger Assays.

-

Treat cells expressing the target GPCR with DMU-2139.

-

Measure changes in the levels of key second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+), using commercially available kits (e.g., ELISA, FRET-based biosensors).

-

Visualization: GPCR Signaling Cascade

Caption: Hypothetical signaling pathway initiated by DMU-2139 binding to its target GPCR.

Global Analysis of Downstream Cellular Responses

To gain a broader understanding of the cellular pathways affected by DMU-2139, unbiased "omics" approaches are invaluable.

Experimental Protocols:

-

Protocol 7: Transcriptomic Analysis (RNA-Seq).

-

Treat cells with DMU-2139 or a vehicle control for a defined period.

-

Isolate total RNA and perform next-generation sequencing.

-

Identify differentially expressed genes and perform pathway analysis (e.g., Gene Set Enrichment Analysis) to uncover enriched biological processes and signaling pathways.

-

-

Protocol 8: Proteomic and Phosphoproteomic Analysis.

-

Treat cells with DMU-2139 or a vehicle control.

-

Lyse the cells and digest the proteins into peptides.

-

Analyze the peptides by LC-MS/MS to identify and quantify changes in protein abundance (proteomics) and phosphorylation status (phosphoproteomics).

-

Visualization: Experimental Workflow for Omics Analysis

References

A Technical Guide to the Biological Target Identification of Diaminopyrimidine-Class Compounds

Abstract

This guide provides a comprehensive, in-depth technical framework for the identification and validation of the biological target(s) of novel small molecules, using a hypothetical diaminopyrimidine derivative, analogous to known P2X3 receptor antagonists, as a case study. Phenotypic screening often yields compounds with compelling cellular effects but unknown mechanisms of action. Elucidating the direct molecular target is a critical bottleneck in translating these hits into validated chemical probes or therapeutic leads. This document is structured for researchers, scientists, and drug development professionals, offering a logical, causality-driven narrative from initial hypothesis generation through multi-pronged experimental execution and final target validation. We eschew a rigid template, instead presenting a workflow that reflects the iterative and self-validating nature of modern target identification campaigns. Core methodologies, including affinity-based proteomics, label-free biophysical approaches, and genetic validation techniques, are detailed with field-proven insights and step-by-step protocols.

Introduction: The Challenge of the Unknown Target

The discovery of a bioactive small molecule, such as a diaminopyrimidine derivative exhibiting potent analgesic effects in a phenotypic screen, represents a pivotal moment in drug discovery. While the "what" (the biological effect) is known, the "how" (the mechanism of action) remains a black box. The process of identifying the specific protein or proteins with which the compound interacts—its biological target(s)—is a cornerstone of chemical biology and modern pharmacology.[1][2] A definitive target identification provides the mechanistic rationale for the observed phenotype, enables structure-activity relationship (SAR) studies for lead optimization, and is crucial for anticipating potential on- and off-target toxicities.[3][4]

This guide will navigate the strategic and technical journey of identifying the target of our hypothetical diaminopyrimidine compound, which we will refer to as "DMU-Analogue." Based on existing literature for similar chemical scaffolds, we can hypothesize a target in the realm of pain signaling, but we will proceed with an unbiased and rigorous workflow to confirm this hypothesis and identify the direct molecular interactor(s).[5][6][7]

Strategic Overview: A Multi-Pronged, Unbiased Approach

No single method for target identification is foolproof. A robust strategy relies on the convergence of evidence from orthogonal approaches. Our campaign for DMU-Analogue will be structured around three core phases:

-

Phase 1: Hypothesis Generation & Probe Development. Leveraging preliminary data and developing essential chemical tools.

-

Phase 2: Unbiased Target Discovery. Employing broad, proteome-wide screening techniques to generate a list of candidate interactors.

-

Phase 3: Target Validation & Confirmation. Using focused biochemical and genetic methods to confirm the primary target and its relevance to the observed phenotype.

This workflow is designed to be iterative, with findings from one phase informing the experimental design of the next.

Figure 1: High-level workflow for target identification.

Phase 1: Chemical Probe Synthesis - The Key to Fishing

Affinity-based methods, a cornerstone of target identification, require a "bait" molecule—a chemical probe derived from DMU-Analogue.[8][9] This probe must retain biological activity while incorporating two key features: a reactive group for covalent linkage and a reporter tag for detection and purification.[10][11]

Probe Design and Synthesis

The ideal probe is a photo-affinity probe, which offers superior performance by forming a covalent bond with the target only upon UV light activation, minimizing the capture of non-specific binders that interact weakly under equilibrium conditions.[1][10][12][13]

Core Components of the DMU-Analogue Photo-Affinity Probe:

-

Pharmacophore: The core DMU-Analogue structure responsible for binding.

-

Linker: A chemically inert spacer (e.g., polyethylene glycol) that connects the pharmacophore to the other moieties without disrupting its binding. SAR data is crucial here to identify a non-essential position on the pharmacophore for linker attachment.[14]

-

Photoreactive Group: A diazirine or benzophenone group. Diazirines are often preferred as they are smaller and generate highly reactive carbenes upon UV activation, leading to efficient cross-linking.[1][13]

-

Reporter Tag: Biotin is the gold standard due to its incredibly high affinity for streptavidin, allowing for highly efficient purification.[9] An alternative is a "clickable" alkyne or azide group for subsequent conjugation to a reporter via bio-orthogonal chemistry.

Figure 2: Components of a photo-affinity probe.

Phase 2: Unbiased Target Discovery - Casting a Wide Net

With our tools in hand, we can now "fish" for the target protein(s) from a complex biological sample, such as a cell lysate or tissue homogenate from a relevant source (e.g., dorsal root ganglia neurons for a pain therapeutic). We will employ two orthogonal approaches to maximize our chances of success and provide cross-validation.

Method 1: Photo-Affinity Labeling & Chromatography

This is a classic and powerful technique that directly links our probe to its target.[1][8][15]

Detailed Protocol: Photo-Affinity Pulldown

-

Lysate Preparation: Prepare a native protein lysate from the chosen cell line or tissue. Ensure protease and phosphatase inhibitors are included.

-

Incubation: Incubate the lysate with the DMU-Analogue photo-affinity probe. A crucial control is a parallel incubation where a 100-fold excess of the original, unmodified DMU-Analogue is added. This "competition" sample will be used to distinguish specific binders from non-specific ones.

-

UV Cross-linking: Irradiate the samples with UV light (e.g., 365 nm) on ice to activate the diazirine group and induce covalent bond formation with interacting proteins.[1]

-

Affinity Purification: Add streptavidin-coated magnetic beads to the lysate. The biotin tag on the probe will bind tightly to the beads.[9][16]

-

Washing: Perform extensive washing steps with stringent buffers to remove proteins that are non-specifically bound to the beads or the probe. This step is critical for reducing background noise.

-

Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Analysis: Separate the eluted proteins by 1D SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Mass Spectrometry: Excise protein bands that appear in the main experiment but are significantly reduced or absent in the competition control sample. Identify these proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

Data Interpretation: The primary candidates are proteins identified by mass spectrometry that show a strong signal in the probe-treated sample and a significantly diminished signal in the competition sample.

| Band ID | Protein Identity (LC-MS/MS) | Signal (+Probe) | Signal (+Probe +Excess DMU-Analogue) | Status |

| C1 | P2X purinoceptor 3 | +++ | - | High-Confidence Candidate |

| C2 | Tubulin | +++ | +++ | Non-specific Binder |

| C3 | HSP90 | ++ | ++ | Non-specific Binder |

| C4 | P2X purinoceptor 2 | ++ | + | Potential Candidate |

Table 1: Example data from a photo-affinity pulldown experiment.

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful label-free method based on the principle of ligand-induced thermal stabilization.[17][18] When a drug binds to its target protein, the protein-drug complex is often more resistant to heat-induced denaturation. This change in thermal stability can be detected across the entire proteome.[19][20][21]

Detailed Protocol: Proteome-Wide CETSA (TPP)

-

Cell Treatment: Treat intact, live cells with DMU-Analogue (or a vehicle control). Using live cells is a key advantage as it ensures the interaction occurs in a native physiological context.[19]

-

Heating: Aliquot the treated cells and heat each aliquot to a different temperature (e.g., from 40°C to 64°C in 2°C increments).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Protein Digestion & Labeling: Collect the soluble fractions. Digest the proteins into peptides and label them with isobaric tags (e.g., TMT) for quantitative mass spectrometry.

-

LC-MS/MS Analysis: Combine the labeled peptides and analyze them by LC-MS/MS.

-

Data Analysis: For each of the thousands of proteins identified, plot the relative amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A target protein will show a rightward shift in its melting curve in the presence of DMU-Analogue.

Figure 3: Workflow for Cellular Thermal Shift Assay (CETSA).

Convergence of Evidence: Ideally, the top candidates from the photo-affinity pulldown will also appear as significant hits in the proteome-wide CETSA analysis. In our hypothetical case, P2X purinoceptor 3 (P2X3) is identified as a high-confidence candidate by both methods.[5][6]

Phase 3: Target Validation - From Candidate to Confirmed Target

Identifying a candidate is not the end point. We must rigorously validate that the interaction is direct, occurs in a cellular context, and is responsible for the observed biological activity.[3][22][23]

Biochemical Validation: Proving Direct Interaction

We must confirm that DMU-Analogue binds directly to recombinant P2X3 protein.

-

Surface Plasmon Resonance (SPR): This technique measures binding events in real-time by immobilizing purified P2X3 protein on a sensor chip and flowing DMU-Analogue over it. It provides quantitative data on binding affinity (KD), and on/off rates.

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, enthalpy, and entropy).

A successful biochemical validation would show a specific and saturable binding of DMU-Analogue to P2X3 with a dissociation constant (KD) that is consistent with the compound's potency in functional assays.

Cellular Target Engagement

We must confirm that the drug engages P2X3 in living cells at relevant concentrations. A targeted CETSA experiment is perfect for this. Instead of a proteome-wide analysis, we use Western blotting with an antibody specific to P2X3 to measure its thermal stabilization after treating cells with varying concentrations of DMU-Analogue. This confirms engagement in a native cellular environment.[18]

Genetic Validation: Linking Target to Phenotype

This is the most definitive step in validation.[4][24] The core principle is: if P2X3 is the true target, then removing or reducing its expression should abolish or significantly reduce the analgesic effect of DMU-Analogue.

Experimental Approach (siRNA/shRNA or CRISPR/Cas9):

-

Target Knockdown/Knockout: Use siRNA or shRNA to transiently knock down the expression of the P2RX3 gene (which codes for the P2X3 receptor) in a relevant cell line (e.g., sensory neurons).[24] Alternatively, use CRISPR/Cas9 to create a stable knockout cell line.

-

Phenotypic Assay: Perform the original phenotypic screen (e.g., a calcium influx assay triggered by the P2X3 agonist ATP) on the knockdown/knockout cells versus control cells.[25][26]

-

Analysis: If P2X3 is the target, DMU-Analogue should lose its ability to block ATP-induced calcium influx in the P2X3-deficient cells. The phenotype of the knockout cells should mimic the effect of the drug.

| Cell Type | Treatment | ATP-Induced Ca2+ Influx | Conclusion |

| Wild-Type | Vehicle | +++ | Normal Response |

| Wild-Type | DMU-Analogue | - | Drug is effective |

| P2X3 Knockdown | Vehicle | + | Reduced basal response |

| P2X3 Knockdown | DMU-Analogue | + | Drug has no further effect |

Table 2: Example data from a genetic validation experiment.

This result provides a powerful, direct link between the molecular target (P2X3) and the cellular action of DMU-Analogue.

Conclusion: A Validated Target and a Path Forward

Through a systematic, multi-pronged approach combining chemical biology, proteomics, and genetics, we have successfully moved from a bioactive compound with an unknown mechanism to a validated drug-target pair. The identification of the P2X3 receptor as the direct biological target of DMU-Analogue provides a clear mechanistic hypothesis for its analgesic properties.[27][28][29][30] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are known to play a crucial role in nociceptive signaling.[25][27][31][32] Antagonism of these receptors is a clinically validated strategy for pain and other sensory disorders.[25][33][34][35]

This validated knowledge enables the next stages of drug development:

-

Structure-Based Drug Design: Elucidating the co-crystal structure of DMU-Analogue with P2X3 to guide rational design of more potent and selective analogues.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing assays to measure target engagement in vivo.

-

Safety and Toxicology: Assessing potential off-target effects identified during the unbiased screening phases.

This guide illustrates a robust, self-validating framework that increases the probability of success in the long and arduous journey of drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and SAR of novel diaminopyrimidines. Part 2: The discovery of RO-51, a potent and selective, dual P2X(3)/P2X(2/3) antagonist for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]

- 14. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 17. pelagobio.com [pelagobio.com]

- 18. CETSA [cetsa.org]

- 19. pelagobio.com [pelagobio.com]

- 20. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. wjbphs.com [wjbphs.com]

- 24. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 25. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 26. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benthamscience.com [benthamscience.com]

- 29. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 30. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 31. P2RX3 - Wikipedia [en.wikipedia.org]

- 32. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 33. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 34. P2X3 | P2X receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 35. scbt.com [scbt.com]

The Synthetic Pathway of DMU2139: A Technical Guide for Drug Development Professionals

Abstract

DMU2139, a potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1, has emerged as a promising candidate in oncological research.[1][2][3][4][5] Its chemical structure, (E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, places it within the pyridylchalcone class of compounds.[1][6] This guide provides an in-depth exploration of the synthetic pathway of this compound, offering a scientifically grounded, step-by-step methodology for its preparation. We will delve into the strategic selection of precursors, the rationale behind the chosen reaction mechanism, and the analytical techniques for structural verification and purity assessment. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the development of novel therapeutics.

Introduction: The Significance of this compound

This compound is a highly specific inhibitor of CYP1B1, an enzyme overexpressed in a variety of human cancers, playing a crucial role in the metabolic activation of pro-carcinogens and the development of drug resistance.[2][7] The selective inhibition of CYP1B1 by this compound presents a targeted therapeutic strategy to potentially enhance the efficacy of existing anticancer drugs and overcome resistance mechanisms.[2] The synthesis of high-purity this compound is therefore a critical step in advancing its preclinical and clinical evaluation.

The IUPAC name, (E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, reveals its core structure as a chalcone, an α,β-unsaturated ketone.[1][6] This structural feature is key to its synthesis, which is efficiently achieved through a Claisen-Schmidt condensation reaction.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of this compound points to a straightforward and convergent synthesis strategy. The central α,β-unsaturated ketone core can be disconnected at the β-carbon, leading to two readily accessible precursors: 2-acetyl-6-methoxynaphthalene and 3-pyridinecarboxaldehyde .

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous due to the commercial availability and/or well-established synthetic routes for both starting materials. The subsequent Claisen-Schmidt condensation is a robust and high-yielding reaction, making this pathway scalable and efficient for laboratory and potential industrial production.

Synthesis of Precursors

Synthesis of 2-Acetyl-6-methoxynaphthalene

The most common and effective method for the synthesis of 2-acetyl-6-methoxynaphthalene is the Friedel-Crafts acylation of 2-methoxynaphthalene.[8] This electrophilic aromatic substitution reaction introduces an acetyl group onto the naphthalene ring.

Reaction Scheme:

Caption: Friedel-Crafts acylation for 2-acetyl-6-methoxynaphthalene synthesis.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 2-methoxynaphthalene in a suitable solvent like nitrobenzene.

-

Catalyst Addition: Cool the solution in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise, maintaining the temperature below 10°C.

-

Acylation: Add acetyl chloride dropwise from the dropping funnel to the stirred suspension. The reaction is typically exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the product with an organic solvent such as dichloromethane. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Table 1: Reagents and Conditions for 2-Acetyl-6-methoxynaphthalene Synthesis

| Reagent/Parameter | Molar Equivalence/Value | Rationale |

| 2-Methoxynaphthalene | 1.0 | Starting material |

| Acetyl Chloride | 1.1 - 1.2 | Acylating agent |

| Anhydrous AlCl₃ | 1.1 - 1.2 | Lewis acid catalyst |

| Solvent | Nitrobenzene | Directs acylation to the 6-position[2] |

| Temperature | 0 - 10°C (addition) | Controls reaction exothermicity |

| Reaction Time | 2 - 4 hours | For complete conversion |

Synthesis of 3-Pyridinecarboxaldehyde

3-Pyridinecarboxaldehyde, also known as nicotinaldehyde, can be synthesized through various methods.[9] A common laboratory-scale preparation involves the oxidation of 3-pyridinemethanol. An alternative industrial-scale synthesis starts from 3-methylpyridine (γ-picoline).[1][10]

Reaction Scheme (from 3-methylpyridine):

Caption: Synthesis of 3-pyridinecarboxaldehyde from 3-methylpyridine.

Experimental Protocol (Oxidation of 3-Pyridinemethanol):

-

Reaction Setup: In a round-bottom flask, dissolve 3-pyridinemethanol in a suitable solvent like dichloromethane.

-

Oxidant Addition: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) portion-wise with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant. The filtrate is then concentrated, and the crude product is purified by column chromatography or distillation under reduced pressure.

Table 2: Reagents and Conditions for 3-Pyridinecarboxaldehyde Synthesis

| Reagent/Parameter | Molar Equivalence/Value | Rationale |

| 3-Pyridinemethanol | 1.0 | Starting material |

| Pyridinium Chlorochromate (PCC) | 1.5 - 2.0 | Mild oxidizing agent |

| Solvent | Dichloromethane | Inert solvent |

| Temperature | Room Temperature | Mild reaction conditions |

| Reaction Time | 2 - 6 hours | For complete oxidation |

The Core Reaction: Claisen-Schmidt Condensation for this compound

The cornerstone of this compound synthesis is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde and a ketone.[4][11][12][13][14] In this case, 2-acetyl-6-methoxynaphthalene reacts with 3-pyridinecarboxaldehyde to form the α,β-unsaturated ketone backbone of this compound.

Reaction Scheme:

Caption: Claisen-Schmidt condensation for the synthesis of this compound.

Mechanism Rationale:

The reaction is initiated by the deprotonation of the α-carbon of 2-acetyl-6-methoxynaphthalene by a base (e.g., hydroxide ion), forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable conjugated system of the chalcone, this compound. The trans or (E)-isomer is typically the major product due to its greater thermodynamic stability.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-acetyl-6-methoxynaphthalene and 3-pyridinecarboxaldehyde in a suitable solvent, typically ethanol or methanol.

-

Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature or in an ice bath to control any initial exotherm.

-

Reaction and Precipitation: Continue stirring the reaction mixture at room temperature. The product, this compound, is often insoluble in the reaction medium and will precipitate out as a solid.

-

Isolation: After the reaction is complete (monitored by TLC), the precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol or water to remove any unreacted starting materials and base. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity this compound.

Table 3: Reagents and Conditions for this compound Synthesis

| Reagent/Parameter | Molar Equivalence/Value | Rationale |

| 2-Acetyl-6-methoxynaphthalene | 1.0 | Ketone component |

| 3-Pyridinecarboxaldehyde | 1.0 - 1.1 | Aldehyde component |

| Base (NaOH or KOH) | 1.5 - 2.0 | Catalyst |

| Solvent | Ethanol or Methanol | Common protic solvent for this reaction |

| Temperature | Room Temperature | Mild and efficient conditions |

| Reaction Time | 4 - 12 hours | For complete reaction and precipitation |

Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques.

Table 4: Analytical Methods for this compound Characterization

| Technique | Expected Results/Observations | Purpose |

| ¹H NMR | Characteristic peaks for aromatic protons of the naphthalene and pyridine rings, the methoxy group, and the vinylic protons of the enone system. The coupling constant of the vinylic protons confirms the (E)-stereochemistry. | Structural elucidation and confirmation of stereochemistry. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic rings. | Confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound (C₁₉H₁₅NO₂). | Determination of molecular weight and confirmation of molecular formula. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) and C=C (alkene) stretching vibrations of the enone system, as well as aromatic C-H and C=C stretching. | Identification of key functional groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. | Assessment of purity and quantification. |

| Melting Point | A sharp and defined melting point range. | Indication of purity. |

Conclusion

The synthesis of this compound via a Claisen-Schmidt condensation of 2-acetyl-6-methoxynaphthalene and 3-pyridinecarboxaldehyde represents a robust, efficient, and scalable synthetic route. The well-defined procedures for the preparation of the necessary precursors further enhance the practicality of this pathway. This in-depth technical guide provides drug development professionals with the foundational knowledge and detailed protocols required for the synthesis and characterization of this promising CYP1B1 inhibitor. Adherence to the outlined methodologies and rigorous analytical quality control will ensure the production of high-purity this compound, a critical prerequisite for its continued investigation as a potential therapeutic agent.

References

- 1. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]

- 6. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity - UCL Discovery [discovery.ucl.ac.uk]

- 7. niir.org [niir.org]

- 8. benchchem.com [benchchem.com]

- 9. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

- 11. online.bamu.ac.in [online.bamu.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. youtube.com [youtube.com]

Introduction: The Rationale for Targeting CYP1B1 in Oncology

An In-Depth Technical Guide to DMU2139: Discovery, Characterization, and Preclinical Evaluation of a Potent and Selective CYP1B1 Inhibitor

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide array of endogenous and exogenous compounds, including therapeutic drugs. While many CYPs are involved in detoxification, some isoforms can paradoxically activate pro-carcinogens and contribute to drug resistance in cancer. One such isoform, CYP1B1, has emerged as a high-priority target in oncology. Overexpressed in a broad range of human tumors but largely absent in corresponding healthy tissues, CYP1B1 is implicated in the metabolic activation of environmental pro-carcinogens and the development of resistance to various chemotherapeutic agents.

This unique expression profile makes CYP1B1 an attractive target for the development of selective inhibitors. The therapeutic hypothesis is twofold: 1) inhibiting CYP1B1 could prevent the metabolic activation of carcinogens, and 2) co-administration of a CYP1B1 inhibitor with standard chemotherapy could re-sensitize resistant tumors and enhance treatment efficacy. This guide provides a detailed account of the discovery, synthesis, and biological evaluation of this compound, a novel and highly selective inhibitor of CYP1B1.

Discovery and Synthesis of this compound

This compound was developed as part of a research effort to identify potent and selective CYP1B1 inhibitors.[1] The molecular scaffold of this compound is based on a heterocyclic chalcone structure, a class of compounds known for their diverse biological activities. The synthesis of this compound, chemically known as 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one, is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Equimolar amounts of 6-methoxy-2-acetonaphthone and 3-pyridinecarboxaldehyde are dissolved in a suitable solvent, such as ethanol.

-

Catalysis: A catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added to the solution to initiate the condensation reaction.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is poured into cold water, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

-

Structural Verification: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its chemical identity and purity.

Physicochemical and Structural Characterization

The fundamental properties of this compound have been well-documented, providing a solid foundation for its use in further research.[1]

| Property | Value |

| Formal Name | 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one |

| CAS Number | 104890-70-2 |

| Molecular Formula | C₁₉H₁₅NO₂ |

| Formula Weight | 289.3 g/mol |

| Purity | ≥98% |

| Formulation | A solid |

| Solubility | DMF: 10 mg/ml |

| λmax | 232 nm |

Mechanism of Action and Isoform Selectivity

This compound functions as a potent inhibitor of the cytochrome P450 isoform CYP1B1.[1] Its inhibitory activity has been quantified, demonstrating a high affinity for the target enzyme.

Inhibitory Profile of this compound against CYP Isoforms

A critical aspect of a successful therapeutic inhibitor is its selectivity for the intended target over other related proteins, thereby minimizing off-target effects. This compound has been profiled against a panel of key CYP isoforms involved in drug metabolism. The results highlight its exceptional selectivity for CYP1B1.[1]

| CYP Isoform | IC₅₀ (µM) | Selectivity vs. CYP1B1 |

| CYP1B1 | 0.009 | - |

| CYP1A1 | 0.795 | 88-fold |

| CYP1A2 | 1.2 | 133-fold |

| CYP3A4 | 10.6 | 1178-fold |

| CYP2D6 | 5 | 556-fold |

This high degree of selectivity is a key attribute of this compound, suggesting a lower potential for drug-drug interactions and off-target toxicities compared to less selective inhibitors.

Caption: Mechanism of this compound action in enhancing chemotherapy.

Preclinical Efficacy: Overcoming Cisplatin Resistance

A key validation of the therapeutic potential of this compound comes from its ability to enhance the cytotoxic effects of established chemotherapeutic agents in cancer cells that overexpress CYP1B1.[1] Cisplatin, a cornerstone of treatment for many cancers, can be metabolized by CYP1B1, leading to reduced efficacy. By inhibiting CYP1B1, this compound is hypothesized to prevent this metabolic deactivation and restore sensitivity to cisplatin.

Experimental Protocol: In Vitro Chemosensitization Assay

The following protocol outlines a typical experiment to assess the ability of this compound to enhance cisplatin-induced cell death.

-

Cell Culture: HEK293 cells engineered to overexpress CYP1B1 are cultured in appropriate media and conditions. A control cell line (e.g., wild-type HEK293) should be cultured in parallel.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment:

-

A dose-response curve for cisplatin is established to determine its IC₅₀ in the CYP1B1-overexpressing cells.

-

Cells are treated with a fixed, sub-lethal concentration of this compound.

-

A combination treatment group receives both the fixed concentration of this compound and varying concentrations of cisplatin.

-

Control groups include untreated cells and cells treated with vehicle (e.g., DMSO).

-

-

Incubation: The treated cells are incubated for a period that allows for the observation of cytotoxic effects (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or MTS assay. The absorbance is read using a plate reader.

-

Data Analysis: The absorbance values are converted to percentage cell viability relative to the untreated control. Dose-response curves are plotted, and IC₅₀ values for cisplatin in the presence and absence of this compound are calculated to determine the degree of chemosensitization.

The expected outcome of this experiment is a significant reduction in the IC₅₀ of cisplatin in the CYP1B1-overexpressing cells when co-treated with this compound, demonstrating a synergistic effect.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. As a potent and highly selective inhibitor of CYP1B1, it holds promise as a tool to dissect the role of this enzyme in cancer biology and as a potential adjuvant therapy to enhance the efficacy of existing chemotherapeutic regimens.

Future research should focus on several key areas:

-

In vivo studies: Evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in animal models of human cancers that overexpress CYP1B1.

-

Combination Therapies: Exploring the synergistic potential of this compound with a broader range of chemotherapeutic agents that are known substrates of CYP1B1.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to benefit from a CYP1B1 inhibitor-based therapy.

The continued investigation of this compound and similar molecules will undoubtedly provide valuable insights into the complex interplay between drug metabolism and cancer progression, paving the way for more effective and personalized cancer treatments.

References

Navigating the Physicochemical Landscape of DMU2139: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the realm of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. Among the most critical early hurdles is the thorough characterization of its physicochemical properties. These fundamental attributes, primarily solubility and stability, govern a compound's behavior in biological systems, its formulation potential, and ultimately, its viability as a drug candidate. This guide provides an in-depth technical overview of the known characteristics of DMU2139 and a practical framework for the comprehensive evaluation of its solubility and stability.

This compound, a potent and selective inhibitor of the cytochrome P450 isoform CYP1B1, has shown promise in enhancing the efficacy of certain chemotherapeutic agents. However, to unlock its full therapeutic potential, a comprehensive understanding of its solubility and stability is paramount. This document serves as a guide for researchers, offering both the available data for this compound and a detailed roadmap for generating the necessary, yet currently unpublished, experimental data.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its suitability for various dosage forms. Poor solubility can lead to erratic absorption and insufficient drug exposure at the target site.

Known Solubility Data

Publicly available information on the solubility of this compound is presently limited. The primary data point indicates its solubility in an organic solvent, which is useful for in vitro stock solution preparation but does not predict its behavior in aqueous physiological environments.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 10 mg/mL | Cayman Chemical |

This limited information underscores the necessity for a thorough experimental evaluation of this compound's solubility in a range of pharmaceutically relevant media.

Experimental Determination of Solubility: A Methodological Approach

To construct a comprehensive solubility profile for a research compound like this compound, two key types of solubility should be assessed: kinetic and thermodynamic (or equilibrium) solubility.[1][2][3]

1.2.1 Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[1][3][4] This high-throughput assay is invaluable in early discovery for flagging compounds that may precipitate under assay conditions.[4]

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add the this compound stock solution to a series of wells containing aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM) with a final DMSO concentration of 1-2%.[4][5]

-

Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.[4]

-

Precipitate Removal: Separate any precipitated compound by filtration using a solubility filter plate.[4]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[5]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

1.2.2 Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[2] The "gold standard" for this measurement is the shake-flask method.[6][7][8] This data is crucial for pre-formulation development and for understanding the maximum achievable concentration in the gastrointestinal tract.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the pH range of the gastrointestinal tract.[9][10]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24-48 hours.[6][9] Equilibrium is confirmed when consecutive measurements yield the same concentration.[7]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).[11]

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated stability-indicating HPLC method.

-

Data Analysis: The measured concentration represents the equilibrium solubility of this compound at the specific pH and temperature.

Data Presentation for Solubility Studies

The results of these experiments should be tabulated to provide a clear and comparative overview of this compound's solubility under different conditions.

Table 1.3.1: Kinetic and Equilibrium Solubility of this compound

| Medium (Buffer, pH) | Temperature (°C) | Kinetic Solubility (µM) | Equilibrium Solubility (µg/mL) |

| Simulated Gastric Fluid (pH 1.2) | 37 | [Experimental Data] | [Experimental Data] |

| Acetate Buffer (pH 4.5) | 37 | [Experimental Data] | [Experimental Data] |

| Simulated Intestinal Fluid (pH 6.8) | 37 | [Experimental Data] | [Experimental Data] |

| Phosphate-Buffered Saline (pH 7.4) | 37 | [Experimental Data] | [Experimental Data] |

Section 2: Stability Profile of this compound

The chemical stability of a drug candidate determines its shelf-life, storage conditions, and potential for generating harmful degradation products.[12] A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions, a process known as forced degradation.[12][13][14]

The Imperative of Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical insights into:

-

Degradation Pathways: Identifying the likely chemical transformations the molecule may undergo.[12][13]

-

Intrinsic Stability: Understanding the molecule's inherent susceptibility to various stressors.[12]

-

Analytical Method Development: Ensuring that the analytical methods used for quality control can separate and quantify the parent drug from all potential degradation products.[15][16][17]

Experimental Approach: A Forced Degradation Protocol

A systematic approach to forced degradation involves exposing this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[18][19] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are generated without complete destruction of the molecule.[20]

Protocol: Forced Degradation of this compound

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a specified duration.[21]

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature.[21]

-

Neutral Hydrolysis: Reflux the sample in water at an elevated temperature.[20]

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[20][22]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and a solution of the compound to the same temperature.

-

Photolytic Degradation: Expose the solid compound and its solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as per ICH Q1B guidelines.[23][24][25][26] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.[26]

-

-

Timepoint Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours) and neutralize the acid/base-stressed samples.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for this compound.

-

Determine the relative retention times (RRT) of all degradation products.

-

Assess the mass balance to account for all the material after degradation.[27]

-

Data Presentation for Stability Studies

The outcomes of the forced degradation studies should be systematically documented to highlight the compound's liabilities.

Table 2.3.1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Parameters | Duration | % Degradation of this compound | Number of Degradants | RRT of Major Degradants | Mass Balance (%) |

| Acid Hydrolysis | 0.1 N HCl, 80°C | 24h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 8h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Oxidative | 3% H₂O₂, RT | 24h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Thermal (Solid) | 80°C | 48h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Photolytic (Solution) | ICH Q1B | - | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Section 3: Visualization of Experimental Workflows

Visual diagrams are essential for clearly communicating complex experimental protocols. The following diagrams, rendered in DOT language, outline the workflows for determining solubility and stability.

Caption: Workflow for determining kinetic and equilibrium solubility.

Caption: General workflow for conducting forced degradation studies.

Conclusion

The successful advancement of this compound, or any promising drug candidate, is critically dependent on a robust understanding of its fundamental physicochemical properties. While the currently available data for this compound is sparse, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine its complete solubility and stability profile. By diligently applying these methodologies, researchers can generate the high-quality data required to make informed decisions, optimize formulation strategies, and ultimately, pave the way for the successful development of this promising CYP1B1 inhibitor.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scispace.com [scispace.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijpsr.com [ijpsr.com]

- 17. ijtsrd.com [ijtsrd.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 20. researchgate.net [researchgate.net]

- 21. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. testinglab.com [testinglab.com]

- 23. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 24. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 25. youtube.com [youtube.com]

- 26. ikev.org [ikev.org]

- 27. academic.oup.com [academic.oup.com]

The Enigmatic Compound DMU2139: A Search for Therapeutic Potential

Despite a comprehensive search of scientific literature and clinical trial databases, the compound designated as DMU2139 remains unknown to the public scientific community. As of early 2026, there is no available information regarding its chemical structure, mechanism of action, synthesis, or any preclinical or clinical studies investigating its therapeutic applications.

This lack of publicly accessible data prevents the creation of an in-depth technical guide as requested. The core requirements of detailing signaling pathways, providing experimental protocols, and summarizing quantitative data are contingent upon the existence of foundational research, which appears to be non-existent or undisclosed for this compound.

For researchers, scientists, and drug development professionals interested in a specific therapeutic agent, access to the following fundamental information is critical for evaluation and further investigation:

-

Chemical Identity and Structure: The unique chemical makeup of a compound is the starting point for understanding its properties and potential interactions.

-

Mechanism of Action (MoA): How a compound elicits its effects at the molecular and cellular level is crucial for identifying potential therapeutic targets and predicting efficacy.

-

Preclinical Data: This includes in vitro (cell-based) and in vivo (animal model) studies that assess the compound's safety profile, pharmacokinetics (how the body processes it), and preliminary efficacy.

-

Clinical Trial Information: Data from human studies (Phase I, II, and III) are essential for determining a drug's safety, dosage, and effectiveness in treating a specific condition.

Without this foundational knowledge, any discussion of therapeutic applications would be purely speculative and would not meet the standards of scientific integrity and evidence-based analysis.

It is possible that this compound is an internal designation for a compound in the very early stages of discovery within a private pharmaceutical or biotechnology company and has not yet been disclosed publicly. Alternatively, it could be a misnomer or an incorrect identifier.

Researchers and professionals seeking information on a specific compound are encouraged to verify the designation and consult internal discovery and development pipelines or await public disclosure through scientific publications or conference presentations. Should information on this compound become available in the future, a comprehensive technical guide on its potential therapeutic applications could be developed.

The Potent and Selective CYP1B1 Inhibitor, DMU2139: A Technical Guide to its In Vitro and In Vivo Evaluation

Foreword

In the landscape of precision oncology, the targeting of tumor-specific metabolic pathways presents a compelling therapeutic strategy. Cytochrome P450 1B1 (CYP1B1) has emerged as a high-value target due to its significant overexpression in a multitude of solid tumors compared to healthy tissues. This differential expression provides a therapeutic window for the development of agents that can selectively modulate its activity, thereby impacting tumor progression and chemoresistance. This guide provides an in-depth technical overview of the preclinical evaluation of DMU2139, a novel heterocyclic chalcone identified as a potent and highly selective inhibitor of CYP1B1. We will delve into the causality behind the experimental designs for its in vitro and in vivo assessment, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound: Chemical Identity and Rationale for Investigation

This compound, with the chemical name 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one, is a small molecule inhibitor of CYP1B1. Its investigation is predicated on the critical role of CYP1B1 in tumor biology. Overexpression of CYP1B1 is not only implicated in the metabolic activation of pro-carcinogens but is also a key driver of resistance to various chemotherapeutic agents, including the platinum-based drug, cisplatin. By selectively inhibiting CYP1B1, this compound has the potential to re-sensitize resistant tumors to standard-of-care therapies.

| Compound Identifier | Value |

| Name | This compound |

| CAS Number | 104890-70-2 |

| Molecular Formula | C₁₉H₁₅NO₂ |

| Molecular Weight | 289.3 g/mol |

In Vitro Evaluation of this compound: Unraveling its Potency and Selectivity

The initial characterization of a novel inhibitor like this compound hinges on a robust in vitro assessment of its potency and selectivity against its intended target and related enzymes.

CYP450 Inhibition Assay: Quantifying Potency and Selectivity

The primary objective is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CYP1B1 and a panel of other major CYP450 isoforms to establish its selectivity profile. A common and effective method is the ethoxyresorufin-O-deethylase (EROD) assay.